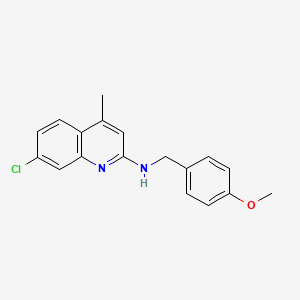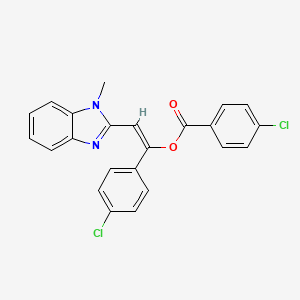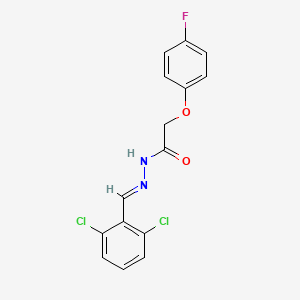![molecular formula C19H14ClN3O2 B3869197 N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869197.png)
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
描述
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, also known as NCL-1, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is not yet fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and microbial infections.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects, including:
1. Inhibition of cell proliferation: this compound has been found to inhibit the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.
2. Inhibition of inflammation: this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Inhibition of microbial growth: this compound has been found to inhibit the growth of a variety of pathogens, leading to a reduction in microbial infections.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has several advantages and limitations for lab experiments. Some of the key advantages are:
1. High potency: this compound exhibits high potency against cancer cells, inflammation, and microbial infections, making it a valuable tool for studying these biological processes.
2. Selectivity: this compound exhibits selectivity towards cancer cells and microbial pathogens, making it a potential candidate for targeted therapies.
3. Low toxicity: this compound has been found to exhibit low toxicity in preclinical studies, making it a potential candidate for clinical development.
Some of the limitations of this compound for lab experiments are:
1. Limited solubility: this compound has limited solubility in water, making it difficult to administer in vivo.
2. Limited stability: this compound is relatively unstable under certain conditions, making it difficult to store and handle.
3. Limited availability: this compound is a relatively new compound, and its availability may be limited for some labs.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide. Some of the key areas for further investigation are:
1. Mechanistic studies: Further mechanistic studies are needed to understand the exact mode of action of this compound.
2. In vivo studies: In vivo studies are needed to determine the efficacy and safety of this compound in animal models.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Formulation development: Formulation development is needed to improve the solubility and stability of this compound for in vivo administration.
5. Combination therapies: Combination therapies involving this compound and other anti-cancer, anti-inflammatory, or anti-microbial agents should be investigated to determine potential synergistic effects.
Conclusion:
This compound (this compound) is a novel compound that exhibits significant biological activity. It has potential applications in scientific research, particularly in the areas of cancer, inflammation, and microbial infections. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
科学研究应用
N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation. Some of the key scientific research applications of this compound are:
1. Anti-cancer activity: this compound has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: this compound has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-microbial activity: this compound has been found to exhibit significant anti-microbial activity against a variety of pathogens, including bacteria, fungi, and viruses.
属性
IUPAC Name |
N-(4-chlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-8-10-16(11-9-15)22-18(24)19(25)23-21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H,(H,22,24)(H,23,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSXAXFTOCTYPU-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3869115.png)
![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)
![N-{4-[(6-quinolinylsulfonyl)amino]phenyl}acetamide](/img/structure/B3869126.png)



![1-methyl-1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869159.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(1-naphthyl)ethanone hydrochloride](/img/structure/B3869173.png)




![(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869200.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3869205.png)